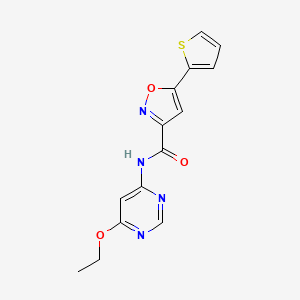
N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPYC and has been studied extensively for its unique properties and potential benefits.
作用機序
The mechanism of action of EPYC is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EPYC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EPYC has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth, induce apoptosis in cancer cells, and reduce inflammation. EPYC has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using EPYC in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using EPYC in lab experiments is its potential toxicity. Studies have shown that EPYC can be toxic to certain cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on EPYC. One area of research is the development of new cancer therapies based on EPYC. Studies have shown that EPYC has potent anti-cancer properties, and researchers are working to develop new therapies that can harness these properties to treat cancer. Another area of research is the study of EPYC's effects on other diseases, such as inflammation and oxidative stress. Researchers are also working to develop new synthetic methods for EPYC, which may help improve its potency and reduce its toxicity.
合成法
The synthesis of EPYC involves several steps, starting with the reaction of 2-amino-4,6-dichloropyrimidine with ethyl ethoxymethyleneacetate to form ethyl 2-(6-ethoxy-4-pyrimidinyl)acetate. This intermediate is further reacted with 2-bromo-5-(thiophen-2-yl)isoxazole to form the final product, N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide.
科学的研究の応用
EPYC has been studied extensively for its potential applications in various fields of science. One of the most promising applications of EPYC is in the field of cancer research. Studies have shown that EPYC has potent anti-cancer properties and can inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-2-20-13-7-12(15-8-16-13)17-14(19)9-6-10(21-18-9)11-4-3-5-22-11/h3-8H,2H2,1H3,(H,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXBYXLZMVEALM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


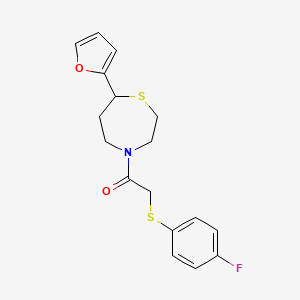

![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)
![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2399633.png)
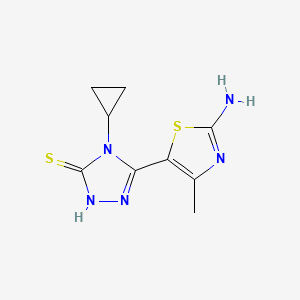
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)
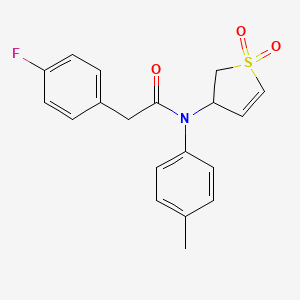

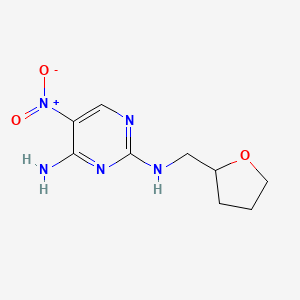
![2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2399642.png)
![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)